molecular formula C12H16O2S B13649150 2-((3-Hydroxypropyl)thio)-1-(o-tolyl)ethan-1-one

2-((3-Hydroxypropyl)thio)-1-(o-tolyl)ethan-1-one

Cat. No.: B13649150
M. Wt: 224.32 g/mol
InChI Key: DYECRVZSKHHAPN-UHFFFAOYSA-N
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Description

2-((3-Hydroxypropyl)thio)-1-(o-tolyl)ethan-1-one is an organic compound that features a hydroxypropylthio group attached to an o-tolyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Hydroxypropyl)thio)-1-(o-tolyl)ethan-1-one typically involves the reaction of o-tolyl ethanone with 3-hydroxypropylthiol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a moderate temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Hydroxypropyl)thio)-1-(o-tolyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halides, amines, and other substituted derivatives.

Scientific Research Applications

2-((3-Hydroxypropyl)thio)-1-(o-tolyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Hydroxypropyl)thio)-1-(o-tolyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxypropylthio group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ethanone moiety can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Hydroxypropyl)thio)-1-phenylethan-1-one: Similar structure but with a phenyl group instead of an o-tolyl group.

    2-((3-Hydroxypropyl)thio)-1-(p-tolyl)ethan-1-one: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

2-((3-Hydroxypropyl)thio)-1-(o-tolyl)ethan-1-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group in the o-tolyl moiety can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

2-(3-hydroxypropylsulfanyl)-1-(2-methylphenyl)ethanone

InChI

InChI=1S/C12H16O2S/c1-10-5-2-3-6-11(10)12(14)9-15-8-4-7-13/h2-3,5-6,13H,4,7-9H2,1H3

InChI Key

DYECRVZSKHHAPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CSCCCO

Origin of Product

United States

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